molecular formula C9H12O B053829 1-Ethynyl-4-methylcyclohex-3-en-1-ol CAS No. 123217-94-7

1-Ethynyl-4-methylcyclohex-3-en-1-ol

Cat. No.: B053829
CAS No.: 123217-94-7
M. Wt: 136.19 g/mol
InChI Key: BLWNHDGZRRRBEW-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methylcyclohex-3-en-1-ol is a bicyclic tertiary alcohol featuring an ethynyl group at position 1 and a methyl group at position 4 of a cyclohexene ring. The ethynyl group confers reactivity typical of terminal alkynes, while the hydroxyl and methyl groups influence solubility and steric interactions. Such compounds are often intermediates in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, or polymers .

Properties

CAS No.

123217-94-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-ethynyl-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-9(10)6-4-8(2)5-7-9/h1,4,10H,5-7H2,2H3

InChI Key

BLWNHDGZRRRBEW-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)(C#C)O

Canonical SMILES

CC1=CCC(CC1)(C#C)O

Synonyms

3-Cyclohexen-1-ol, 1-ethynyl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 1-Ethynyl-4-methylcyclohex-3-en-1-ol, enabling comparative analysis:

1-Ethynyl-1-cyclohexanol (CAS 78-27-3)

  • Structure : Lacks the 4-methyl group and cyclohexene double bond present in the target compound.
  • Physical Properties : Molecular weight 124.18 g/mol (C₈H₁₂O), compared to the target’s estimated MW of 150.22 g/mol (C₉H₁₂O₂).
  • Reactivity: The ethynyl group enables Sonogashira coupling or hydration reactions, but the absence of a conjugated double bond (as in cyclohexene) reduces opportunities for Diels-Alder or electrophilic additions.

4-(Isopropyl)-1-methylcyclohex-3-en-1-yl Acetate (CAS 95046-35-8)

  • Structure : Features an acetate ester instead of a hydroxyl group and an isopropyl substituent at position 3.
  • Physical Properties : MW 196.29 g/mol (C₁₂H₂₀O₂), higher than the target due to the acetyl group.
  • Reactivity: The ester group increases lipophilicity and stability compared to the free hydroxyl in the target compound.

1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (CAS 29803-82-5)

  • Structure: Shares the methyl and isopropyl substituents but differs in double bond position (2-cyclohexenol vs. 3-cyclohexenol).
  • The altered double bond position affects conjugation and reactivity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Reactivity Highlights Applications
This compound* C₉H₁₂O₂ 150.22 1-ethynyl, 4-methyl, 3-ene High reactivity (ethynyl + conjugated enol) Synthetic intermediate
1-Ethynyl-1-cyclohexanol C₈H₁₂O 124.18 1-ethynyl Sonogashira coupling, hydration R&D use only
4-(Isopropyl)-1-methylcyclohex-3-en-1-yl acetate C₁₂H₂₀O₂ 196.29 4-isopropyl, 1-acetate Ester hydrolysis, steric hindrance Fragrance/polymer precursor
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol C₁₀H₁₈O 154.25 1-methyl, 4-isopropyl, 2-ene Reduced conjugation vs. 3-ene isomers Industrial applications

*Estimated values for the target compound based on analogs.

Key Research Findings

Synthetic Routes: Ethynyl-substituted cyclohexenols are typically synthesized via alkyne addition to cyclohexenone derivatives, followed by reduction or functional group interconversion. For example, describes refluxing with sodium ethoxide and ethyl acetoacetate for related esters, but ethynyl groups may require palladium-catalyzed coupling .

Stability : The hydroxyl and ethynyl groups in the target compound increase susceptibility to oxidation and polymerization compared to esterified analogs (e.g., 4-(isopropyl)-1-methylcyclohex-3-en-1-yl acetate) .

Safety Profile : Ethynyl derivatives demand rigorous protective measures (e.g., flame-resistant clothing, EN 166-compliant goggles) due to flammability and reactivity, whereas acetate esters pose lower immediate risks .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for selective hydrogenation of the acetylenic bond in 1-ethynyl-4-methylcyclohex-3-en-1-ol without over-reducing the cyclohexene moiety?

  • Methodological Answer : Use Lindlar catalyst (Pd/CaCO₃ with quinoline) for partial hydrogenation of the alkyne to cis-alkene. Monitor reaction progress via GC-MS to avoid over-reduction. Alternative supported Pd nanoparticles modified with ligands (e.g., PVP) improve selectivity under continuous-flow conditions .
  • Key Data : Pd nanoparticle systems achieve >90% selectivity for alkene intermediates at 25°C and 1 atm H₂ .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC with a C18 column (acetonitrile/water gradient) to assess chemical purity.
  • ¹H-NMR to confirm structural integrity (e.g., characteristic ethynyl proton at δ 2.1–2.3 ppm).
  • Recrystallization in ethanol/water (70:30 v/v) to remove impurities, as described in analogous propargyl alcohol purification workflows .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (nitrile gloves, safety goggles, lab coat) to prevent skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatility.
  • Neutralize acidic or basic waste streams before disposal to avoid hazardous byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of ruthenium-catalyzed carbene insertion reactions involving this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states. Experimentally, use bulky Ru catalysts (e.g., RuCl₂(PPh₃)₃) to favor 1,2-migration over competing pathways. Monitor via in-situ IR spectroscopy for carbene intermediates .
  • Data Contradiction : Early studies report allyl rearrangements under Pd catalysis , while Ru systems show divergent selectivity .

Q. What strategies resolve contradictions in reported yields for propargyl alcohol derivatives synthesized from this compound?

  • Methodological Answer :

  • Reproducibility Check : Verify catalyst activation (e.g., pre-reduction of Lindlar catalyst with H₂).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., cyclohexene epoxidation under oxidative conditions).
  • Statistical DoE : Apply a 3-factor (temperature, catalyst loading, solvent polarity) design to optimize yield .

Q. Can AI-driven retrosynthesis tools predict viable one-step routes to this compound from commercial precursors?

  • Methodological Answer : Use the Reaxys/PISTACHIO database to query reactions. For example:

  • Precursor : 4-Methylcyclohex-3-en-1-one + ethynyl Grignard reagent.
  • Conditions : THF, −78°C, slow warming to 0°C. Validate predicted routes with pilot-scale trials .

Critical Analysis of Contradictions

  • Hydrogenation Selectivity : Discrepancies in Pd vs. Ru catalyst outcomes suggest substrate-specific electronic effects. Cross-validate with Hammett plots to quantify substituent impacts .
  • AI Synthesis Predictions : While Reaxys-based tools excel for known reactions, novel pathways (e.g., photochemical cyclization) require manual curation .

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